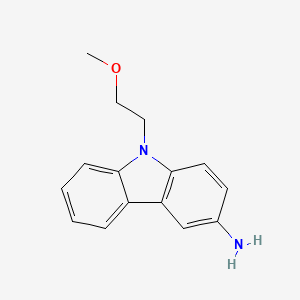

9-(2-methoxyethyl)-9H-carbazol-3-amine

描述

9-(2-methoxyethyl)-9H-carbazol-3-amine is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The presence of the 2-methoxyethyl group and the amine functionality at the 3-position of the carbazole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyethyl)-9H-carbazol-3-amine typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the carbazole core. This can be achieved through the cyclization of biphenyl derivatives or via the Fischer indole synthesis.

Introduction of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be introduced through alkylation reactions. A common method involves the reaction of carbazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Amination at the 3-Position: The introduction of the amine group at the 3-position can be achieved through nitration followed by reduction. The nitration of the carbazole derivative is typically carried out using nitric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride or iron powder.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

9-(2-methoxyethyl)-9H-carbazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole-3-imine derivatives.

Reduction: Reduction reactions can convert nitro derivatives to amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride, iron powder, and catalytic hydrogenation are frequently used.

Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens, sulfonyl chlorides, and nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Carbazole-3-imine derivatives.

Reduction: Amino-substituted carbazole derivatives.

Substitution: Various substituted carbazole derivatives depending on the electrophile used.

科学研究应用

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. Carbazoles, including 9-(2-methoxyethyl)-9H-carbazol-3-amine, have been studied for their biological activities such as:

- Anticancer Activity: Research indicates that carbazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth.

- Antiviral Properties: Some studies suggest that carbazole derivatives can inhibit viral replication, making them candidates for antiviral drug development, particularly against viruses like HIV and hepatitis C .

- Neuroprotective Effects: There is emerging evidence that carbazole derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Material Science

The unique electronic properties of carbazole derivatives make them valuable in the field of organic electronics. This compound can be used in:

- Organic Light Emitting Diodes (OLEDs): Its ability to emit light when subjected to an electric current positions it as a key component in OLED technology.

- Photovoltaic Cells: The compound may also play a role in enhancing the efficiency of organic solar cells due to its favorable charge transport properties.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that this compound induces apoptosis in breast cancer cell lines through ROS generation. |

| Study 2 | Antiviral Properties | Found that the compound inhibits HIV replication by targeting reverse transcriptase activity. |

| Study 3 | Neuroprotection | Showed protective effects against amyloid-beta-induced toxicity in neuronal cultures, suggesting potential for Alzheimer's treatment. |

作用机制

The mechanism of action of 9-(2-methoxyethyl)-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. The carbazole core can intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

相似化合物的比较

Similar Compounds

- 9-ethyl-9H-carbazol-3-amine

- 9-(2-ethoxyethyl)-9H-carbazol-3-amine

- 9-(2-methoxyethyl)-9H-carbazol-3-ol

Uniqueness

9-(2-methoxyethyl)-9H-carbazol-3-amine is unique due to the presence of both the 2-methoxyethyl group and the amine functionality at the 3-position. This combination imparts distinct chemical properties, such as increased solubility and reactivity, making it a valuable compound for various applications in research and industry.

生物活性

9-(2-Methoxyethyl)-9H-carbazol-3-amine is a derivative of carbazole, a compound known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₅N

- CAS Number : 87186-35-4

This compound features a carbazole core substituted with a methoxyethyl group at the 9-position and an amine group at the 3-position, which may influence its biological properties.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar carbazole derivatives have shown potential in inhibiting enzymes such as acetylcholinesterase, which is crucial for neurotransmission .

- Antiviral Activity : Some studies have indicated that carbazole derivatives can bind to viral proteins, potentially inhibiting viral replication. For instance, molecular docking studies have demonstrated strong binding affinities to SARS-CoV-2 proteins .

- Antimicrobial Properties : Carbazole derivatives are often screened for antimicrobial activity against various bacterial and fungal strains, indicating potential therapeutic applications in infectious diseases .

Antiviral Activity

Recent studies have focused on the antiviral potential of carbazole derivatives against SARS-CoV-2. The synthesized compounds exhibited significant binding affinities to the virus's main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). For example, specific derivatives displayed binding energies comparable to standard antiviral drugs like remdesivir and lopinavir, suggesting their potential as therapeutic agents against COVID-19 .

Antimicrobial Activity

Carbazole derivatives have been evaluated for their antimicrobial properties. In one study, compounds demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 11.1 mm to 24.0 mm at a concentration of 50 µg/mL . This highlights the potential of this compound in treating bacterial infections.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of carbazole derivatives. Some compounds have shown the ability to protect neuronal cells from oxidative stress-induced damage, which may be beneficial in neurodegenerative diseases . The presence of substituents at the nitrogen position in carbazole is critical for enhancing neuroprotective activity.

Case Studies

-

SARS-CoV-2 Inhibition :

- A recent study synthesized several benzofuran-based carbazole derivatives and evaluated their inhibitory effects on SARS-CoV-2 proteins through molecular docking. The results indicated that certain compounds had high binding affinities (e.g., -8.83 Kcal/mol) against Mpro, suggesting their potential as antiviral agents .

- Neuroprotective Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Binding Affinity (Kcal/mol) | Activity Type |

|---|---|---|

| This compound | TBD | Antiviral |

| Lopinavir | -8.73 | Antiviral |

| Remdesivir | TBD | Antiviral |

| 2-Phenyl-9-(p-tolyl)-9H-carbazole | TBD | Neuroprotective |

| N-substituted carbazoles | Varies | Antimicrobial |

常见问题

Basic Questions

Q. What are the common synthetic routes for preparing 9-(2-methoxyethyl)-9H-carbazol-3-amine, and what factors influence reaction yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with carbazole derivatives. Key steps include:

- Palladium-catalyzed cross-coupling to introduce the methoxyethyl group (e.g., Suzuki-Miyaura coupling) .

- Amine functionalization through nucleophilic substitution or reductive amination.

Critical factors for yield and purity include: - Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction efficiency .

- Catalyst optimization : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) improves coupling efficiency .

- Purification : Column chromatography or recrystallization removes byproducts .

Example bond lengths (C–N: 1.35–1.47 Å; aromatic C–C: ~1.39 Å) confirm structural integrity post-synthesis .

Q. What spectroscopic and crystallographic methods are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions and purity. Aromatic proton signals appear at δ 6.8–8.2 ppm, while the methoxyethyl group shows peaks at δ 3.2–4.0 ppm .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., N–H stretch at ~3400 cm⁻¹, C–O–C at ~1100 cm⁻¹) .

- X-ray Crystallography : SHELX software refines crystal structures (e.g., monoclinic space group P2₁) . Example parameters:

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | P2₁ | |

| Unit cell volume | 1713.74 ų |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?

- Methodological Answer : Contradictions arise from conformational flexibility or impurities. Strategies include:

- Multi-technique validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight .

- Computational modeling : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison .

- Crystallographic cross-check : Resolve ambiguity using single-crystal XRD data .

For example, unexpected signals in ¹H NMR may indicate rotamers; variable-temperature NMR can distinguish dynamic processes .

Q. What experimental design considerations are critical when evaluating the biological activity (e.g., enzyme inhibition) of this compound?

- Methodological Answer :

- In vitro assays : Use cytochrome P450 inhibition assays (e.g., CYP3A4) with positive controls (e.g., ketoconazole) .

- Dose-response curves : Test concentrations from 0.1–100 µM to determine IC₅₀ values .

- Solubility optimization : Prepare stock solutions in DMSO (<1% v/v) to avoid solvent interference .

- Metabolic stability : Monitor compound degradation in liver microsomes using LC-MS .

Structural analogs (e.g., N,9-diphenylcarbazol-2-amine) show IC₅₀ values of ~5 µM for CYP3A4, providing a benchmark .

Q. How can researchers address challenges in achieving high-purity this compound for sensitive applications like organic light-emitting diodes (OLEDs)?

- Methodological Answer :

- Advanced purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate >99% purity .

- Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >300°C) for OLED processing .

- Mass transport optimization : In vacuum deposition, maintain substrate temperatures at 150–200°C to prevent aggregation .

Contaminants (e.g., unreacted carbazole precursors) are detected via thin-layer chromatography (TLC) and removed via silica gel chromatography .

属性

IUPAC Name |

9-(2-methoxyethyl)carbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-18-9-8-17-14-5-3-2-4-12(14)13-10-11(16)6-7-15(13)17/h2-7,10H,8-9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBCKWMVTAOFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670537 | |

| Record name | 9-(2-Methoxyethyl)-9H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87186-35-4 | |

| Record name | 9-(2-Methoxyethyl)-9H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。